2-(2-Chlorovinyl)-5-nitrofuran
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Overview
Description
- Lewisite 2 is a chemical compound with the molecular formula C₄H₄AsCl₃ . It is a member of the lewisite family, which includes several related arsenic-containing compounds.
- Lewisite 2 is primarily known for its use as a chemical warfare agent . It was developed by the United States during World War I.
- Chemically, it is dichloro (2-chlorovinyl)arsine , and its CAS Registry Number is 40334-69-8 .
Preparation Methods
- Lewisite 2 can be synthesized through various methods, including:
- The reaction proceeds as follows:
AsCl3+C2H2→C4H4AsCl3
- Lewisite 2 is usually found as a mixture with other related compounds, such as lewisite 1 and lewisite 3 .
Industrial Production: While specific industrial production methods are not widely documented, Lewisite 2 can be prepared in the laboratory.
Laboratory Synthesis: One common route involves reacting with or its derivatives under controlled conditions.
- The reaction proceeds as follows:
Chemical Reactions Analysis
- Lewisite 2 can undergo various chemical reactions:
Hydrolysis: It reacts with water to form hydrochloric acid and other products.
Reduction: Reduction of the arsenic center can yield less toxic derivatives.
Substitution Reactions: Lewisite 2 can undergo substitution reactions with nucleophiles.
- Common reagents include alkalis , reducing agents , and nucleophiles .
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
- Beyond its wartime use, Lewisite 2 has limited scientific applications due to its toxicity.
- research has explored its potential in:
Medicine: Investigating its effects on cellular processes.
Chemistry: Studying its reactivity and mechanisms.
Industry: Limited applications in chemical synthesis.
Mechanism of Action
- Lewisite 2’s toxicity arises from its ability to disrupt cellular processes.
- It likely interacts with cellular components, affecting enzymes and signaling pathways.
- The exact molecular targets and pathways remain an area of ongoing research.
Comparison with Similar Compounds
- Lewisite 2 is part of a family of related compounds:
Lewisite 1: , it differs slightly in structure.
Lewisite 3: , another member of the lewisite family.
- Lewisite 2’s uniqueness lies in its specific combination of chlorine and vinyl groups on the arsenic center .
Remember that Lewisite 2 is highly toxic, and its use is strictly regulated
Properties
Molecular Formula |
C6H4ClNO3 |
---|---|
Molecular Weight |
173.55 g/mol |
IUPAC Name |
2-[(E)-2-chloroethenyl]-5-nitrofuran |
InChI |
InChI=1S/C6H4ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+ |
InChI Key |
BALFGYUZUCAWRY-ONEGZZNKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/Cl |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CCl |
Origin of Product |
United States |
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